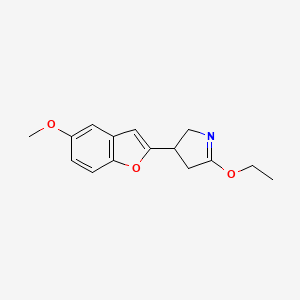
5-Ethoxy-3-(5-methoxy-1-benzofuran-2-yl)-3,4-dihydro-2H-pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethoxy-3-(5-methoxy-1-benzofuran-2-yl)-3,4-dihydro-2H-pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzofuran moiety fused with a dihydropyrrole ring, making it an interesting subject for chemical and pharmacological studies
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-3-(5-methoxy-1-benzofuran-2-yl)-3,4-dihydro-2H-pyrrole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran moiety, followed by the construction of the dihydropyrrole ring. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of catalysts and advanced purification methods, such as chromatography, ensures the final product meets the required standards for industrial applications.
化学反応の分析
Types of Reactions
5-Ethoxy-3-(5-methoxy-1-benzofuran-2-yl)-3,4-dihydro-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure.
Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
科学的研究の応用
5-Ethoxy-3-(5-methoxy-1-benzofuran-2-yl)-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a candidate for studying biochemical pathways and mechanisms.
Medicine: Potential pharmacological properties, such as anti-inflammatory or anticancer activities, are being explored.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 5-Ethoxy-3-(5-methoxy-1-benzofuran-2-yl)-3,4-dihydro-2H-pyrrole involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 5-Methoxy-1-benzofuran-2-ylmethanol
- 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid
Uniqueness
Compared to similar compounds, 5-Ethoxy-3-(5-methoxy-1-benzofuran-2-yl)-3,4-dihydro-2H-pyrrole stands out due to its unique combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
88221-25-4 |
|---|---|
分子式 |
C15H17NO3 |
分子量 |
259.30 g/mol |
IUPAC名 |
5-ethoxy-3-(5-methoxy-1-benzofuran-2-yl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C15H17NO3/c1-3-18-15-8-11(9-16-15)14-7-10-6-12(17-2)4-5-13(10)19-14/h4-7,11H,3,8-9H2,1-2H3 |
InChIキー |
LUYYTMHSIAHTQL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NCC(C1)C2=CC3=C(O2)C=CC(=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


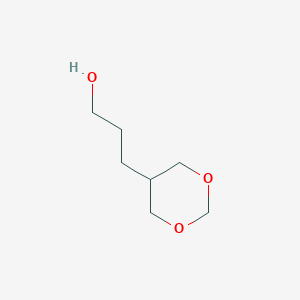
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-bromophenyl)thiourea](/img/structure/B14391396.png)
![6-[(Pyridin-3-yl)methyl]-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14391403.png)
![Methyl 4-[2-(acetyloxy)ethoxy]benzoate](/img/structure/B14391409.png)


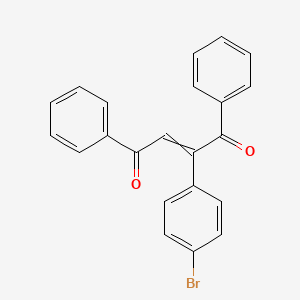
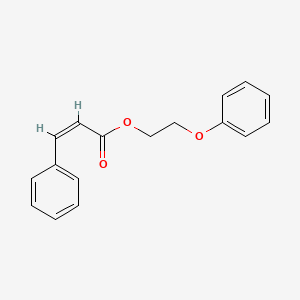
![[2,2-Bis(ethylsulfonyl)-1-phenylsulfanylethenyl]sulfanylbenzene](/img/structure/B14391434.png)
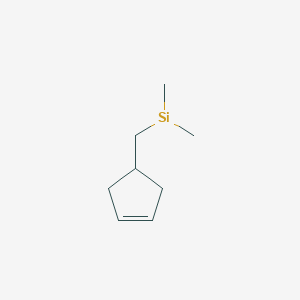
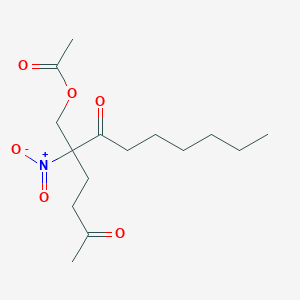

oxophosphanium](/img/structure/B14391451.png)

